MCF-7 Breast Cancer Cell Growth Inhibition: 100-Fold Potency Gap Relative to DDATHF
In a direct head-to-head experiment conducted within the same study, 5-deaza-5,6,7,8-tetrahydroisofolic acid (compound 4a) exhibited an IC₅₀ of approximately 1 µM against the MCF-7 human breast adenocarcinoma cell line, whereas the comparator DDATHF (5,10-dideaza-5,6,7,8-tetrahydrofolic acid) was approximately 100-fold more potent in the identical assay . This large potency differential was measured in a continuous-exposure cell proliferation assay and demonstrates that the isofolic bridge architecture imposes a substantial functional penalty on cytotoxic activity relative to the lead clinical-stage analogue .
| Evidence Dimension | Inhibition of MCF-7 human breast adenocarcinoma cell growth (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 1 µM (compound 4a) |
| Comparator Or Baseline | DDATHF (5,10-dideaza-5,6,7,8-tetrahydrofolic acid); IC₅₀ ≈ 0.01 µM (calculated from “nearly 100-fold less potent”) |
| Quantified Difference | Approximately 100-fold lower potency for the target compound vs. DDATHF |
| Conditions | MCF-7 human breast adenocarcinoma cell line, continuous drug exposure cell proliferation assay (J Med Chem 1991, 34:606-10) |
Why This Matters
This defines the compound's position in the antifolate potency landscape: it is decisively less active than DDATHF, making it unsuitable as a DDATHF replacement but valuable as a low-potency isofolate comparator for structure–activity relationship (SAR) studies probing the contribution of the bridge region to cellular activity.
- [1] Singh SK, Dev IK, Duch DS, Ferone R, Smith GK, Freisheim JH, Hynes JB. Synthesis and biological evaluation of 5-deazaisofolic acid, 5-deaza-5,6,7,8-tetrahydroisofolic acid, and their N9-substituted analogues. J Med Chem. 1991 Feb;34(2):606-10. PMID: 1995883. View Source
